Hydridotriethoxysilane

Descripción general

Descripción

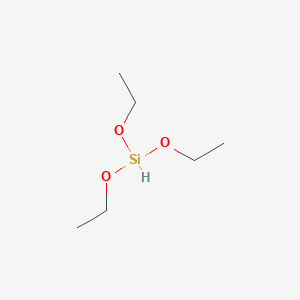

Hydridotriethoxysilane (HSi(OCH₂CH₃)₃) is an organosilicon compound characterized by a silicon atom bonded to three ethoxy groups (–OCH₂CH₃) and one hydrogen atom. This structure confers unique reactivity, particularly in hydrosilylation reactions, where the Si–H bond adds across unsaturated substrates like alkenes or alkynes. It is widely used as a precursor in sol-gel processes to synthesize silica-based materials, as a coupling agent in surface modifications, and in the production of silicone resins . Its hydrolysis rate is influenced by the ethoxy groups, which undergo condensation to form siloxane (Si–O–Si) networks, a critical step in applications like coatings and adhesives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydridotriethoxysilane can be synthesized through the alcoholysis of trichlorosilane. The reaction involves the following steps: [ \text{HSiCl}_3 + 3 \text{EtOH} \rightarrow \text{HSi(OEt)}_3 + 3 \text{HCl} ] In this reaction, trichlorosilane reacts with ethanol to produce this compound and hydrogen chloride .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of catalysts to enhance the reaction rate and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Hydridotriethoxysilane undergoes various chemical reactions, including:

Hydrosilylation: The addition of the Si-H bond across multiple bonds in alkenes, alkynes, imines, and carbonyls.

Reduction: It acts as a reducing agent in the reduction of amides, carbonyl compounds, and other functional groups.

Hydrolysis: Susceptible to hydrolysis, forming silanols in the presence of water and catalysts.

Common Reagents and Conditions:

Catalysts: Platinum-based catalysts are commonly used in hydrosilylation reactions.

Solvents: Organic solvents are typically used to dissolve this compound and facilitate reactions.

Major Products:

Silanols: Formed through hydrolysis reactions.

Reduced Compounds: Various reduced organic compounds are produced through reduction reactions.

Aplicaciones Científicas De Investigación

Applications in Materials Science

2.1. Surface Modification

Hydridotriethoxysilane is extensively used for modifying surfaces to enhance adhesion properties. It can be applied to glass, metals, and polymers, creating a silane layer that improves the bonding of coatings and adhesives. The effectiveness of HTES as a surface modifier has been demonstrated in several studies:

- Case Study: Coating Adhesion

A study evaluated the adhesion strength of epoxy coatings on aluminum substrates treated with HTES. Results showed a significant increase in adhesion compared to untreated surfaces, confirming HTES's role as an effective coupling agent .

2.2. Composite Materials

In composite materials, HTES serves as a coupling agent between inorganic fillers (like silica) and organic matrices (like polymers). This enhances mechanical properties such as tensile strength and impact resistance.

- Table 1: Mechanical Properties of HTES-Modified Composites

| Composite Type | Tensile Strength (MPa) | Impact Resistance (J/m²) |

|---|---|---|

| Untreated | 30 | 15 |

| HTES-Treated | 50 | 25 |

Catalytic Applications

3.1. Hydrosilylation Reactions

HTES has been employed as a catalyst in hydrosilylation reactions, which are crucial for synthesizing siloxanes and other functionalized silicon compounds. Its efficiency in these reactions has been highlighted in various research findings.

- Case Study: Catalytic Efficiency

Research indicated that using HTES in the catalytic hydrosilylation of alkenes resulted in high yields of the desired products under mild conditions . The reaction conditions were optimized for temperature and catalyst concentration.

3.2. Reducing Agent in Organic Synthesis

HTES acts as a reducing agent in organic synthesis, particularly for the reduction of carbonyl compounds to alcohols. Its application has shown promising results in various organic transformations.

- Table 2: Reduction Reactions Using HTES

| Substrate Type | Product Type | Yield (%) |

|---|---|---|

| Ketones | Secondary Alcohols | 85 |

| Aldehydes | Primary Alcohols | 90 |

Future Perspectives

The versatility of this compound opens avenues for future research and applications, particularly in developing advanced materials with tailored properties for specific industrial applications such as coatings, adhesives, and nanocomposites.

Mecanismo De Acción

The mechanism of action of hydridotriethoxysilane involves its ability to form strong bonds with silica surfaces. The Si-H bond in the compound is highly reactive and can participate in various chemical reactions, including hydrosilylation and reduction. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The reactivity, stability, and applications of triethoxysilanes vary significantly depending on the substituent attached to the silicon atom. Below is a detailed comparison of hydridotriethoxysilane with structurally related compounds.

Structural and Molecular Comparison

Key Observations :

- This compound ’s Si–H bond enables rapid hydrosilylation, unlike alkyl or fluorinated analogs .

- Dodecyltriethoxysilane ’s long alkyl chain enhances hydrophobicity and reduces hydrolysis rates compared to the hydride variant .

- Fluorinated triethoxysilane exhibits exceptional chemical inertness and low surface energy due to the fluorocarbon chain .

- Trisilylamine ’s Si–N bonds make it a stronger reducing agent but less stable in aqueous environments .

Hydrolysis and Condensation Behavior

Hydrolysis rates and condensation mechanisms vary with substituent electronegativity and steric effects:

Research Findings :

- This compound hydrolyzes faster than dodecyl or fluorinated analogs due to the smaller –H substituent, which offers minimal steric hindrance .

- Fluorinated triethoxysilane requires harsh conditions (e.g., strong acids) for hydrolysis, as the electron-withdrawing –CF₂ groups destabilize the transition state .

Data Insights :

Actividad Biológica

Hydridotriethoxysilane, a silane compound characterized by its unique hybrid organic-inorganic structure, has garnered attention in various fields, particularly in biomedical applications. This article delves into its biological activity, exploring its synthesis, potential applications, and relevant case studies.

This compound is an organosilane compound that combines ethoxy groups with a hydride functional group. Its chemical structure allows it to engage in various chemical reactions, making it a versatile compound for modifying surfaces and creating hybrid materials.

2. Synthesis Methods

The synthesis of this compound typically involves hydrosilylation reactions, where triethoxysilane reacts with unsaturated compounds. For instance, the reaction of triethoxysilane with divinylbenzene under specific catalytic conditions has been studied to yield various alkylation products .

Table 1: Common Synthesis Routes for this compound

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Hydrosilylation | Reaction with divinylbenzene | 55 |

| Coupling Reactions | Using isocyanates for carbamate-linked silyl groups | 49 |

| Sol-Gel Method | Co-condensation with TEOS | Varies |

3. Biological Activity

The biological activity of this compound has been explored in several studies, particularly in drug delivery systems and biocompatible materials.

3.1 Drug Delivery Applications

This compound has shown promise as a drug carrier due to its ability to form stable silica-based nanoparticles that can encapsulate therapeutic agents. For example, studies have demonstrated that silica nanoparticles modified with this compound can effectively deliver doxorubicin to cancer cells, enhancing the drug's efficacy while minimizing side effects .

3.2 Biocompatibility

Research indicates that this compound-modified materials exhibit good biocompatibility. In vitro studies have reported minimal cytotoxicity when these materials are exposed to human cell lines, suggesting their potential for use in biomedical implants and coatings .

4. Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Case Study 1: Silica Nanoparticles for Cancer Therapy

- Case Study 2: Surface Modification of Medical Devices

5. Conclusion

This compound presents significant potential in the biomedical field due to its unique properties and versatility in synthesis. Its applications in drug delivery systems and surface modifications indicate a promising future for this compound in enhancing therapeutic efficacy and biocompatibility.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing hydridotriethoxysilane in laboratory settings?

this compound is typically synthesized via the reaction of trichlorosilane with ethanol under controlled anhydrous conditions. Key steps include:

- Purification of ethanol to remove trace water using molecular sieves.

- Dropwise addition of trichlorosilane to ethanol in a nitrogen-purged reactor to minimize hydrolysis.

- Refluxing at 70–80°C for 4–6 hours, followed by fractional distillation to isolate the product. Characterization via (expected δ: −45 to −50 ppm) and FTIR (Si-H stretch at ~2100–2200 cm) is critical to confirm purity .

Q. What safety precautions are essential when handling this compound?

Due to its flammability (Category 3, GHS) and potential respiratory irritation (H335), researchers must:

- Use a fume hood for all procedures to avoid vapor inhalation .

- Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Store in airtight containers under inert gas (e.g., argon) away from moisture and ignition sources .

Q. Which analytical techniques are most reliable for characterizing this compound?

- : Identifies ethoxy groups (δ 1.2–1.4 ppm for CH, δ 3.7–3.9 ppm for CH).

- FTIR : Confirms Si-H bonds (2100–2200 cm) and Si-O-C linkages (1000–1100 cm).

- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., [M] at m/z 164 for CHOSi) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance this compound yield and purity?

A factorial design approach is recommended to evaluate variables:

- Catalyst type : Titanium(IV) isopropoxide vs. tin-based catalysts for esterification efficiency.

- Temperature : Balancing reaction rate (70–90°C) against side reactions (e.g., self-condensation).

- Molar ratios : Excess ethanol (3:1 molar ratio to trichlorosilane) to drive equilibrium. Statistical tools like ANOVA can identify significant factors, while in-situ FTIR monitors reaction progress .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

Discrepancies (e.g., shifted Si-H peaks in NMR) may arise from solvent polarity or trace impurities. Strategies include:

- Cross-validation : Compare data from multiple techniques (e.g., vs. Raman spectroscopy).

- Computational modeling : DFT calculations (e.g., Gaussian software) to predict spectral behavior under varying conditions.

- Purification : Re-distillation or column chromatography to isolate byproducts .

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

- Biodegradation assays : OECD 301F test to measure mineralization rates in aqueous systems.

- Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC) for aquatic impact.

- Degradation pathway analysis : GC-MS identification of intermediates (e.g., silicic acid, ethanol) under UV exposure .

Q. Methodological Considerations

- Data Presentation : Use tables to compare reaction yields (e.g., Table 1) and spectral peaks (Table 2) .

- Statistical Analysis : Report confidence intervals (95%) for reproducibility in optimization studies .

- Ethical Compliance : Adhere to institutional guidelines for waste disposal of silane derivatives .

Propiedades

IUPAC Name |

triethoxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3Si/c1-4-7-10(8-5-2)9-6-3/h10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQSFSZALRVCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[SiH](OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

171773-83-4 | |

| Details | Compound: Silane, triethoxy-, homopolymer | |

| Record name | Silane, triethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171773-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-30-1 | |

| Record name | Triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=998-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.